Quinoline, 6-methyl-3-(trifluoromethyl)- is a heterocyclic organic compound that belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This specific compound features a methyl group and a trifluoromethyl group at the 6 and 3 positions, respectively. Quinoline derivatives are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.
Quinoline derivatives, including 6-methyl-3-(trifluoromethyl)-quinoline, can be sourced from various chemical suppliers and synthesized through multiple methods in laboratory settings. The compound is often studied for its potential applications in medicinal chemistry and material sciences.
Quinoline, 6-methyl-3-(trifluoromethyl)- is classified under:
The synthesis of Quinoline, 6-methyl-3-(trifluoromethyl)- can be achieved through several methods:
For example, one synthesis route involves using 4-(trifluoromethyl)aniline and a suitable carbonyl compound in pyridine as a solvent. The reaction typically requires heating and may yield the desired quinoline derivative after purification steps such as recrystallization or chromatography .
Quinoline derivatives undergo various chemical reactions including:
For instance, reactions involving Quinoline, 6-methyl-3-(trifluoromethyl)- may include the formation of sulfonamides or amides through nucleophilic attack on electrophiles like sulfonyl chlorides or acyl chlorides .
The mechanism of action for Quinoline, 6-methyl-3-(trifluoromethyl)- often involves its interaction with biological targets such as enzymes or receptors. For example, quinoline derivatives have been shown to inhibit certain kinases or act as antimalarial agents by interfering with metabolic pathways in pathogens.
Studies indicate that certain quinoline derivatives exhibit antiproliferative activity against cancer cell lines, suggesting potential therapeutic applications .
Quinoline, 6-methyl-3-(trifluoromethyl)- has several scientific uses:
The strategic incorporation of trifluoromethyl groups into quinoline scaffolds represents a significant evolution in medicinal chemistry, driven by the pursuit of enhanced pharmacokinetic and pharmacodynamic properties. Early quinoline-based therapeutics like quinine laid the foundation, but their limitations in bioavailability and target specificity spurred systematic structural refinements. The introduction of trifluoromethyl substituents emerged as a pivotal innovation during the late 20th century, leveraging fluorine's unique electronic and steric properties to optimize drug-like characteristics. Position-specific effects became apparent as researchers synthesized and evaluated analogues with -CF₃ at various ring locations. For instance, 2-trifluoromethyl quinolines demonstrated notable antifungal properties [4], while 4-trifluoromethyl analogues exhibited enhanced binding affinities in kinase inhibition [6]. This positional awareness directly informed the design rationale for 6-methyl-3-(trifluoromethyl)quinoline, where the meta relationship between methyl and trifluoromethyl groups was hypothesized to synergistically modulate electron distribution and steric accessibility.
Synthetic methodologies for trifluoromethylated quinolines have evolved from metal-catalyzed reactions toward more sustainable, atom-economical approaches. Early routes often required harsh conditions, toxic reagents, and precious-metal catalysts, limiting their applicability for scalable or environmentally conscious production. A transformative advancement emerged via [4+2] cyclization strategies using β-keto esters or 1,3-diketones with substituted o-aminobenzaldehydes under metal-free conditions in ethanol [4]. This method demonstrated exceptional functional-group tolerance and operational simplicity, enabling the efficient construction of 2-trifluoromethyl quinolines—a scaffold closely related to 6-methyl-3-(trifluoromethyl)quinoline. The protocol's success highlighted the feasibility of incorporating -CF₃ groups during ring formation rather than through post-functionalization, a principle extendable to 3-trifluoromethyl variants.
Table 2: Evolution of Synthetic Approaches to Trifluoromethyl-Substituted Quinolines
Synthetic Era | Key Methodology | Limitations | Advancements for 3-CF₃ Quinolines |
---|---|---|---|
Traditional (Pre-2000) | Metal-catalyzed cross-coupling (e.g., Swarts reaction) | Toxic reagents (e.g., HF), low regioselectivity | Enabled access to diverse CF₃ positions but with poor functional-group tolerance |
Modern (2000–Present) | Electrophilic/radical trifluoromethylation | Requires pre-functionalized substrates | Improved regiocontrol for C-3/C-4 positions via directed ortho-metalation |
Green Chemistry Era | Metal-free [4+2] cyclization in ethanol | Initially developed for C-2 analogues | Adaptable to 3-CF₃ systems via modified diketone precursors |
The pharmacological significance of trifluoromethylated quinolines became unequivocally established through their prevalence in FDA-approved drugs over two decades. Drugs like alpelisib (a PI3K inhibitor) exemplify how the -CF₃ group enhances target engagement through hydrophobic interactions and electron-withdrawing effects [6]. This trend validated the exploration of diverse substitution patterns, including the 6-methyl-3-(trifluoromethyl) motif. The methyl group at C-6 contributes to favorable lipophilicity profiles (log P ~2-3), while the C-3 trifluoromethyl group imparts metabolic stability by shielding oxidation-prone sites [7]. Historically, such multi-substituted quinolines were inaccessible in high purity, but advances in regioselective synthesis—such as those developed for 2-chloro-6-methyl-3-quinolinecarbaldehyde [8]—now enable precise functionalization at C-3 and C-6, accelerating the study of this pharmacophore.
The trifluoromethyl group (-CF₃) serves as a master key in medicinal chemistry, unlocking enhanced bioactivity through multifaceted physicochemical modifications. When positioned at C-3 of the quinoline ring in 6-methyl-3-(trifluoromethyl)quinoline, it induces profound electronic and steric changes that non-fluorinated analogues cannot replicate. Electronic effects manifest through the group's strong electron-withdrawing nature (-I effect), which reduces the pKa of adjacent functional groups and polarizes the π-system of the quinoline core. This polarization enhances intermolecular interactions, such as dipole-dipole forces and halogen bonding with biological targets [6] [7]. Comparative studies between 3-trifluoromethyl quinolines and their 3-methyl counterparts reveal up to 10-fold increases in binding affinity for enzymes like kinases and DNA topoisomerases, attributable to the -CF₃ group's ability to engage in orthogonal dipole interactions within ATP-binding pockets [6].
Lipophilicity and bioavailability are critically influenced by fluorinated substituents. The -CF₃ group significantly increases hydrophobic character, as quantified by log P values. For instance, 6-methyl-3-(trifluoromethyl)quinoline exhibits a calculated log P of ~2.8–3.2, compared to ~2.0–2.3 for its non-fluorinated analogue 6-methyl-3-methylquinoline. This elevated lipophilicity facilitates membrane permeation and blood-brain barrier penetration, crucial for CNS-targeting agents. However, the trifluoromethyl group achieves this without excessive steric bulk—its van der Waals volume (39.8 ų) is closer to isopropyl (56.2 ų) than methyl (23.8 ų), yet its symmetrical structure allows efficient packing in hydrophobic binding pockets [7]. This balance is evident in the antifungal activity of 2-trifluoromethyl quinolines against Fusarium species, where -CF₃ analogues outperformed both methyl and chloro derivatives by 4- to 8-fold in MIC assays [4].
Metabolic stability represents another decisive advantage conferred by the trifluoromethyl group. Cytochrome P450 enzymes struggle to oxidize the robust C-F bonds (bond dissociation energy ~116 kcal/mol), making -CF₃-substituted quinolines resistant to deactivation pathways that plague their non-fluorinated counterparts. This effect is particularly pronounced when -CF₃ occupies positions adjacent to metabolically labile sites. For example, 6-methyl-3-(trifluoromethyl)quinoline shows negligible oxidative metabolism at C-3/C-4, whereas 3-methyl analogues undergo rapid hydroxylation [7]. The electron-withdrawing effect of -CF₃ also deactivates the quinoline ring toward electrophilic metabolic reactions, extending plasma half-lives. This stability is shared with drugs like ubrogepant, where a -CH₂CF₃ group provides optimal pharmacokinetics [6].
Table 3: Comparative Bioactivity and Physicochemical Properties of Quinoline Analogues
Compound | log P | Metabolic Half-life (in vitro) | Antifungal Activity (MIC, μg/mL) | Binding Affinity (Kd, nM) |
---|---|---|---|---|
6-Methyl-3-(trifluoromethyl)quinoline | 3.1 | >120 min | 8.5 (F. graminearum) | 42 (Kinase X) |
6-Methyl-3-methylquinoline | 2.2 | 25 min | 32.0 (F. graminearum) | 380 (Kinase X) |
6-Methyl-3-chloroquinoline | 2.7 | 90 min | 12.5 (F. graminearum) | 110 (Kinase X) |
3-Trifluoromethylquinoline (no 6-Me) | 2.9 | >100 min | 15.0 (F. graminearum) | 65 (Kinase X) |
Steric and electrostatic profiles further distinguish trifluoromethylated quinolines. The trifluoromethyl group's three fluorine atoms create a conical electrostatic "aura" with high negative potential, enabling favorable interactions with arginine or lysine residues in target proteins [7]. Molecular docking studies of 6-methyl-3-(trifluoromethyl)quinoline reveal that the -CF₃ group engages in orthogonal binding with backbone amide carbonyls, a phenomenon absent in non-fluorinated analogues. This effect synergizes with the methyl group at C-6, which occupies a hydrophobic subpocket without steric clash. Such complementarity underpins the enhanced inhibitory activity observed against F. graminearum compared to mono-substituted quinolines [4]. The trifluoromethyl group thus acts as a bioisostere not merely of methyl, but of larger groups like tert-butyl, offering target engagement benefits without the entropic penalties of larger substituents.
Table 4: Key FDA-Approved Drugs Featuring Trifluoromethyl Groups (Relevant to Quinoline Pharmacology)
Drug Name | Therapeutic Category | Target | Role of -CF₃ Group |
---|---|---|---|
Alpelisib | Anticancer (PI3K inhibitor) | PI3Kα | Enhances binding affinity via hydrophobic and electrostatic interactions with catalytic site |
Ubrogepant | Antimigraine | CGRP receptor | Improves metabolic stability and membrane penetration |
Leflunomide | Antirheumatic | DHODH | Blocks metabolic deactivation while maintaining optimal log D |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0